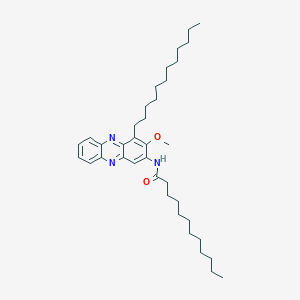
N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide is a complex organic compound with the molecular formula C37H57N3O2 This compound is known for its unique structural properties, which include a phenazine core substituted with dodecyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide typically involves multi-step organic reactions. One common method includes the initial formation of the phenazine core, followed by the introduction of dodecyl and methoxy substituents. The final step involves the formation of the amide bond with dodecanamide. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenazine core, potentially altering its electronic properties.
Reduction: Reduction reactions can affect the substituents on the phenazine core, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, creating a variety of phenazine-based compounds .
Scientific Research Applications
N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its effects on cellular processes.
Industry: It is used in the development of new materials with specific electronic and chemical properties
Mechanism of Action
The mechanism of action of N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide involves its interaction with specific molecular targets. The phenazine core can interact with various enzymes and receptors, potentially modulating their activity. This interaction can affect cellular pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)dodecanamide: This compound shares a similar phenazine core but has different substituents
Properties
CAS No. |
63124-92-5 |
|---|---|
Molecular Formula |
C37H57N3O2 |
Molecular Weight |
575.9 g/mol |
IUPAC Name |
N-(4-dodecyl-3-methoxyphenazin-2-yl)dodecanamide |
InChI |
InChI=1S/C37H57N3O2/c1-4-6-8-10-12-14-16-17-19-21-25-30-36-33(38-31-26-23-24-27-32(31)40-36)29-34(37(30)42-3)39-35(41)28-22-20-18-15-13-11-9-7-5-2/h23-24,26-27,29H,4-22,25,28H2,1-3H3,(H,39,41) |
InChI Key |
IOVJWIUNSFWMGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC2=NC3=CC=CC=C3N=C21)NC(=O)CCCCCCCCCCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
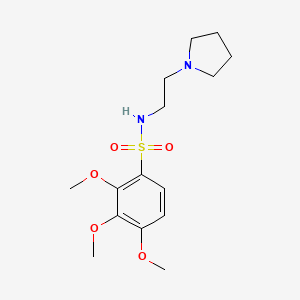
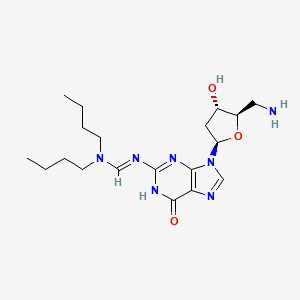
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid](/img/structure/B12904122.png)
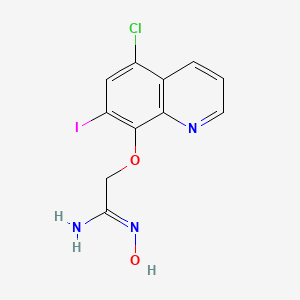



![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)

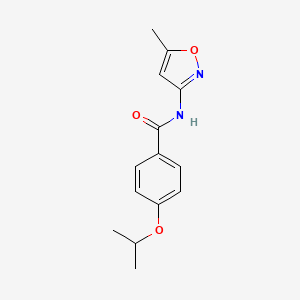
![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)
